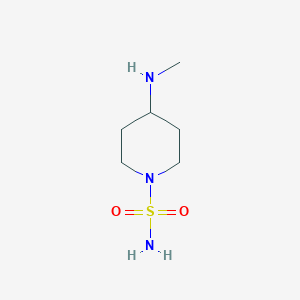
4-(Methylamino)piperidine-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methylamino)piperidine-1-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their broad range of biological activities. This compound features a piperidine ring, a common structural motif in many pharmaceuticals, and a sulfonamide group, which is crucial for its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylamino)piperidine-1-sulfonamide typically involves the reaction of piperidine derivatives with sulfonyl chlorides. One efficient method involves the NH4I-mediated reaction of sodium sulfinates with amines . This method is environmentally friendly and provides a wide range of sulfonamide products in good yields.
Industrial Production Methods: In industrial settings, the production of sulfonamides often involves multicomponent reactions. For example, the synthesis of highly functionalized piperidines can be achieved via a one-pot domino reaction of β-ketoesters, aromatic aldehydes, and aromatic amines . This method is advantageous due to its efficiency and the ability to produce complex molecules in a single step.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Methylamino)piperidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sulfonyl chlorides and amines are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-(Methylamino)piperidine-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Sulfonamide derivatives are known for their antibacterial properties and are used in the treatment of various infections.
Industry: The compound is used in the development of new agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(Methylamino)piperidine-1-sulfonamide involves its interaction with specific molecular targets. For instance, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme involved in folate biosynthesis . This inhibition disrupts DNA replication and leads to the antibacterial effects of the compound.
Comparación Con Compuestos Similares
Sulfadiazine: Another sulfonamide with antibacterial properties.
Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.
Sulfisoxazole: Used to treat urinary tract infections.
Propiedades
Fórmula molecular |
C6H15N3O2S |
|---|---|
Peso molecular |
193.27 g/mol |
Nombre IUPAC |
4-(methylamino)piperidine-1-sulfonamide |
InChI |
InChI=1S/C6H15N3O2S/c1-8-6-2-4-9(5-3-6)12(7,10)11/h6,8H,2-5H2,1H3,(H2,7,10,11) |
Clave InChI |
YITZOBRCOJXXJO-UHFFFAOYSA-N |
SMILES canónico |
CNC1CCN(CC1)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


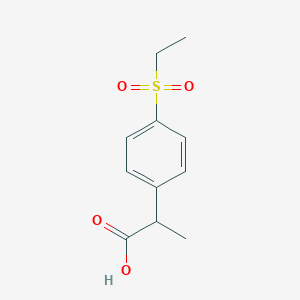
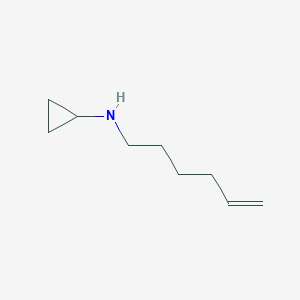
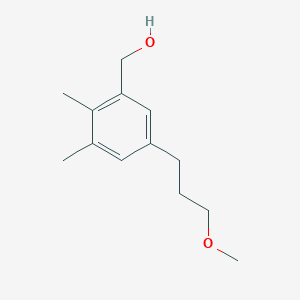
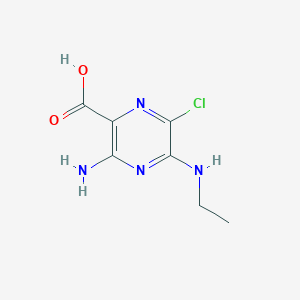
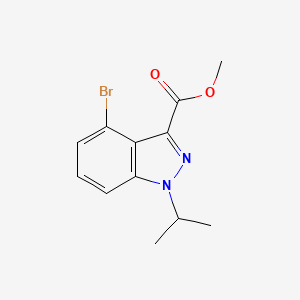
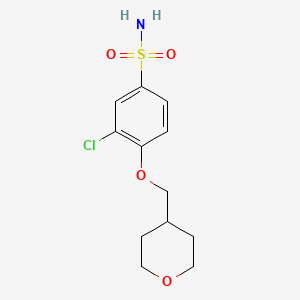


![2-[2-(Dimethylamino)ethyl]-1,3-dihydroisoindol-5-amine](/img/structure/B13877737.png)
![3-(2-chloropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13877743.png)
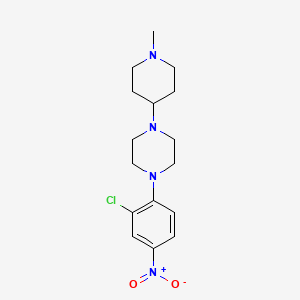
![Ethyl 2-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B13877755.png)

![2-methylpropyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B13877767.png)
